molecular formula C14H14N2O B14508619 N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide CAS No. 63233-47-6

N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide

Cat. No.: B14508619
CAS No.: 63233-47-6
M. Wt: 226.27 g/mol
InChI Key: RMFKIYJJXCDYQF-UHFFFAOYSA-N
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Description

N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring attached to a phenyl ring through a methylene bridge, with an acetamide group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(pyridin-2-ylmethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction can be summarized as follows:

    Starting Materials: 4-(pyridin-2-ylmethyl)aniline and acetic anhydride.

    Reaction Conditions: Reflux in the presence of pyridine.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the acetamide group can form hydrogen bonds with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring and a bromine substituent.

    N-(2,4-Dimethylphenyl)-2-(4-hydroxy-6-methylpyrimidin-2-ylsulfanyl)acetamide: Contains a pyrimidine ring and a sulfanyl group.

    N-(3,5-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide: Features a dimethylphenyl group and a pyrimidine ring.

Uniqueness

N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide is unique due to its specific combination of a pyridine ring and an acetamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

CAS No.

63233-47-6

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[4-(pyridin-2-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)16-13-7-5-12(6-8-13)10-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17)

InChI Key

RMFKIYJJXCDYQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=CC=CC=N2

Origin of Product

United States

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